Reparixin

Content Navigation

CAS Number

Product Name

IUPAC Name

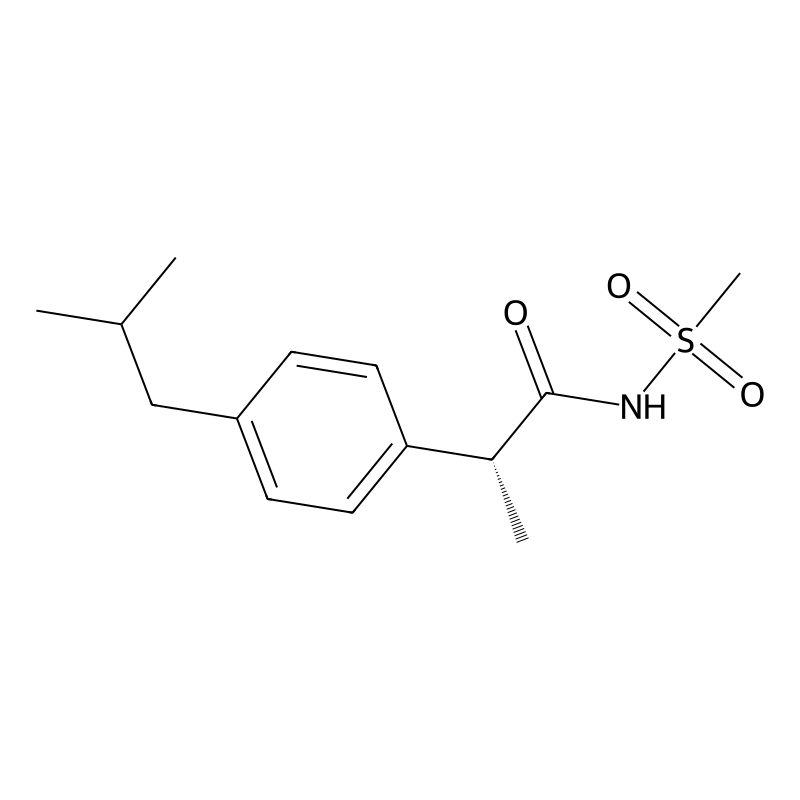

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Severe COVID-19 Pneumonia

Scientific Field: Infectious Diseases Summary of Application: Reparixin has been investigated as a potential treatment for severe COVID-19 pneumonia due to its ability to inhibit the IL-8 pathway, which is involved in the inflammatory response to the virus . Methods of Application:

Dosage: Patients received oral reparixin 1200 mg three times daily.

Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

Duration: Up to 21 days or until hospital discharge.

Primary Endpoint: Proportion of patients alive and free of respiratory failure at Day 28.

Secondary Endpoints: Proportion of patients free of respiratory failure at Day 60, incidence of ICU admission by Day 28, and time to recovery by Day 28.

Myelofibrosis Development Alteration

Scientific Field: Oncology Summary of Application: Reparixin has shown potential in altering the development of myelofibrosis in preclinical models by targeting the CXCR1/CXCR2 receptors . Methods of Application:

Model: Gata1low mouse model.

Assessment: Bone marrow and splenic fibrosis levels.

Survival Improvement in Critically Ill and Transplant Patients

Scientific Field: Critical Care Medicine Summary of Application: Reparixin has been evaluated for its efficacy in improving survival rates among critically ill and transplant patients . Methods of Application:

Study Design: Meta-analysis of randomized control trials.

Patient Population: Critically ill or transplant patients, excluding oncological patients.

Prevention of Primary Graft Dysfunction

Scientific Field: Transplantation Medicine Summary of Application: Reparixin was investigated for its role in preventing primary graft dysfunction in a clinical trial setting . Methods of Application:

Study Design: Randomized controlled trial.

Patient Population: Patients undergoing transplantation.

Inhibition of IL-8 Receptors in Severe COVID-19 Pneumonia

Scientific Field: Pulmonology Summary of Application: Reparixin, as an inhibitor of IL-8 receptors, was studied as an add-on therapy to standard care for severe COVID-19 pneumonia . Methods of Application:

Study Design: Phase 3, multicenter, randomized, placebo-controlled study.

Patient Population: Hospitalized adult patients with COVID-19 requiring oxygen support and/or noninvasive ventilation.

Anti-Inflammatory Effects in Various Critical Settings

Scientific Field: Immunology Summary of Application: Reparixin’s anti-inflammatory properties have been tested in different critical settings due to its role as a non-competitive allosteric inhibitor of the CXCL8 (IL-8) receptors . Methods of Application:

Study Design: Various clinical trials.

Patient Population: Patients in different critical care settings.

Modulation of Neutrophil Infiltration in COVID-19

Scientific Field: Immunology Summary of Application: Reparixin has been studied for its ability to modulate neutrophil infiltration in severe COVID-19 pneumonia, potentially reducing disease progression . Methods of Application:

Dosage: Oral reparixin 1200 mg three times daily.

Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

Impact on Hypoxemic Respiratory Failure in COVID-19

Scientific Field: Pulmonology Summary of Application: Reparixin was evaluated for its impact on preventing hypoxemic respiratory failure in patients with COVID-19 pneumonia . Methods of Application:

Study Design: Phase 3 clinical trial.

Role in Myelofibrosis Development

Scientific Field: Hematology Summary of Application: The CXCR1/CXCR2 inhibitor Reparixin has been shown to alter the development of myelofibrosis in preclinical models . Methods of Application:

Efficacy in Severe COVID-19 Pneumonia

Scientific Field: Infectious Diseases Summary of Application: Reparixin’s efficacy as an add-on therapy to standard care for severe COVID-19 pneumonia was assessed . Methods of Application:

Study Design: Phase 3, multicenter, randomized, placebo-controlled study.

Survival in Patients at High Risk

Scientific Field: Critical Care Medicine Summary of Application: The effect of reparixin on survival in patients at high risk was explored, focusing on its anti-inflammatory properties . Methods of Application:

Study Design: Various clinical trials.

Prevention of Disease Deterioration in COVID-19

Scientific Field: Infectious Diseases Summary of Application: Reparixin was investigated for its potential to prevent disease deterioration in patients with severe COVID-19 pneumonia . Methods of Application:

Reparixin is a small molecule classified as an allosteric inhibitor of the C-X-C chemokine receptor type 1 and type 2 (CXCR1 and CXCR2). It is chemically identified by the formula and has a molecular weight of approximately 283.39 g/mol. The compound is designed to inhibit the biological activity of chemokines, particularly interleukin-8 (CXCL8), which plays a significant role in inflammatory responses and cancer progression. Reparixin has been investigated for its therapeutic potential in various conditions, including breast cancer, pancreatic diseases, and organ transplantation .

Reparixin acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 chemokine receptors [, ]. Chemokine receptors are involved in the immune system's inflammatory response. By binding to these receptors, reparixin modulates the signaling pathway initiated by specific chemokines, potentially leading to reduced inflammation [, ].

Studies suggest reparixin may also target cancer stem cells (CSCs) and induce autophagy (cellular recycling process) in breast cancer []. However, the precise mechanisms underlying these effects require further investigation.

Reparixin primarily functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. Its mechanism involves binding to these receptors, thereby preventing the activation of intracellular signaling pathways triggered by CXCL8. This inhibition affects downstream signaling cascades that are crucial for neutrophil migration and activation, leading to reduced inflammatory responses .

The chemical structure of Reparixin allows it to interact specifically with the binding sites of the CXCR receptors without directly competing with the natural ligand, thus modulating receptor activity rather than completely blocking it .

Reparixin exhibits several biological activities:

- Inhibition of Neutrophil Migration: It effectively reduces neutrophil recruitment in various models of inflammation, including ischemia-reperfusion injury .

- Anti-Cancer Effects: In breast cancer models, Reparixin has been shown to decrease populations of cancer stem cells and reduce metastasis when used in combination with chemotherapy agents like paclitaxel .

- Neuroprotective Properties: Studies suggest that Reparixin may offer neuroprotective effects by mitigating polymorphonuclear leukocyte infiltration in brain tissues, which is beneficial in conditions like stroke .

The synthesis of Reparixin involves multiple steps that typically include:

- Formation of the Propanamide Backbone: The initial step involves creating a propanamide structure that serves as the core of the molecule.

- Introduction of Functional Groups: Subsequent reactions introduce the methanesulfonyl group and other substituents that define its unique properties.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Specific details on the exact synthetic pathways are often proprietary or not fully disclosed in public literature but generally follow standard organic synthesis protocols for similar compounds .

Reparixin has a range of potential applications:

- Cancer Therapy: Investigated for use in breast cancer treatment and other malignancies due to its ability to inhibit tumor growth and metastasis.

- Organ Transplantation: Aimed at reducing inflammation and tissue damage post-transplantation, enhancing graft survival rates.

- Inflammatory Diseases: Potential use in treating conditions characterized by excessive neutrophil activity, such as acute lung injury or chronic inflammatory diseases .

Research on Reparixin has demonstrated its interactions primarily with CXCR1 and CXCR2. These studies highlight:

- Binding Affinity: Reparixin binds with high affinity to both receptors, inhibiting their activation by natural ligands like CXCL8.

- Signal Transduction Modulation: By blocking receptor activation, Reparixin alters downstream signaling pathways responsible for neutrophil migration and activation .

- Synergistic Effects with Chemotherapy: Clinical trials have shown that combining Reparixin with chemotherapy agents can enhance anti-tumor efficacy without significantly increasing toxicity .

Several compounds exhibit similar mechanisms or targets as Reparixin. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Repertaxin | Inhibits CXCR1/CXCR2 | Predecessor to Reparixin; similar but less refined |

| Maraviroc | CCR5 antagonist | Primarily used in HIV treatment |

| Plerixafor | CXCR4 antagonist | Used for mobilizing stem cells in cancer therapy |

| SCH527123 | Dual CCR2/CCR5 antagonist | Focused on inflammatory diseases |

Reparixin stands out due to its specific targeting of CXCR1 and CXCR2 while exhibiting broad applications across oncology and transplantation medicine .

Mechanism of Allosteric Inhibition

Reparixin functions as a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, operating through a unique mechanism that distinguishes it from traditional competitive antagonists [1] [2]. The compound exhibits marked selectivity for CXCR1 over CXCR2, with IC50 values of 1 nanomolar for CXCR1 and 100-400 nanomolar for CXCR2, representing a selectivity ratio of approximately 100-400 fold [1] [3]. This allosteric modulation is characterized by the inability of reparixin to compete with the natural ligand CXCL8 for binding to the orthosteric site, as demonstrated by radioligand displacement studies where reparixin at concentrations up to 10 micromolar failed to displace radiolabeled CXCL8 from CXCR2 membranes [4].

The molecular basis of reparixin's allosteric action involves binding to transmembrane regions of the receptor, specifically within an allosteric cavity formed by transmembrane helices TM1, TM2, TM3, TM6, and TM7 [2] [5]. Molecular dynamics studies have identified critical binding interactions involving polar contact networks stabilized by ionic bonds between reparixin and key receptor residues, including Lys99 on CXCR1 and the non-conserved residue Asp293 on CXCR2 [2]. These interactions effectively lock the receptor in a conformation unable to activate downstream G-protein signaling cascades while preserving the ability of endogenous ligands to bind to their orthosteric sites.

Receptor Binding Site Characterization

Structural analysis reveals that reparixin occupies a distinct intracellular allosteric binding region within the transmembrane domain of CXCR1 and CXCR2 [5] [6]. The binding site is positioned within the receptor's seven-transmembrane architecture, with the acylmethanesulphonamide moiety of reparixin engaging in a network of polar interactions driven by strong ionic interactions with amino acids Lys99 in TM2 and Glu291 in TM7 [2]. Additional stabilizing interactions occur through hydrogen bonding between the phenol group of reparixin and the triflate moiety, with Tyr46 in TM1 contributing to binding affinity reinforcement.

The allosteric binding pocket represents a conserved structural feature among chemokine receptors, with the glutamate residue in TM7 (E291 in CXCR1, E300 in CXCR2) serving as a critical anchoring point for small molecule antagonists [5]. This deep intracellular binding site is positioned proximal to regions responsible for G-protein coupling, providing a mechanistic explanation for reparixin's ability to disrupt signal transduction without interfering with ligand binding or receptor internalization processes.

Cross-Species Reactivity and Selectivity

Reparixin demonstrates significant cross-reactivity with murine orthologs of CXCR1 and CXCR2, exhibiting similar inhibitory potency across species [1] [7]. This cross-species activity is particularly important for translational research, as the compound effectively inhibits both human and murine receptor activation independently of the cognate ligand. The preservation of allosteric modulation across species suggests conservation of the transmembrane binding pocket architecture between human and rodent receptors.

The selectivity profile of reparixin extends beyond CXCR1/CXCR2 to demonstrate minimal cross-reactivity with other chemokine receptors or G-protein coupled receptors [4]. Functional selectivity studies confirm that reparixin does not inhibit neutrophil responses to other chemoattractants such as formyl peptides, complement factor C5a, or platelet-activating factor, indicating specificity for the CXCR1/CXCR2 signaling axis.

Functional Selectivity in Receptor Signaling

G-Protein Pathway Modulation

The functional selectivity exhibited by reparixin represents a paradigm of biased receptor signaling, where the compound selectively inhibits G-protein mediated pathways while preserving alternative signaling cascades [1] [8]. This selective modulation is achieved through allosteric stabilization of receptor conformations that are incompetent for G-protein activation but remain capable of engaging other signaling mediators such as beta-arrestin [9]. The mechanism involves disruption of the conformational changes required for heterotrimeric G-protein coupling, specifically preventing the GDP-GTP exchange reaction that initiates intracellular signaling cascades.

Functional studies demonstrate that reparixin effectively blocks agonist-induced G-protein activation as measured by guanosine 5'-O-[gamma-thio]triphosphate binding assays, with significant reduction in IL-8-induced G-protein activation in polymorphonuclear neutrophil plasma membranes [2]. This inhibition of G-protein coupling translates to downstream effects on second messenger systems, including reduced calcium mobilization, decreased cyclic adenosine monophosphate signaling, and attenuated activation of phospholipase C pathways.

Preserved Beta-Arrestin Signaling

A distinctive feature of reparixin's functional selectivity is the preservation of beta-arrestin mediated signaling pathways despite effective inhibition of G-protein activation [1]. This biased signaling profile allows for continued receptor internalization and trafficking processes while blocking the primary inflammatory signaling cascades. The preservation of beta-arrestin pathways ensures that ligand-induced receptor desensitization and internalization mechanisms remain intact, preventing potential accumulation of surface receptors that could lead to enhanced sensitivity upon drug withdrawal.

The molecular basis for this selectivity involves differential receptor conformational states induced by allosteric modulation. Reparixin binding stabilizes receptor conformations that favor beta-arrestin recruitment over G-protein coupling, effectively switching the signaling bias of CXCR1 and CXCR2 from pro-inflammatory G-protein pathways to regulatory beta-arrestin pathways. This mechanism accounts for the compound's ability to reduce inflammatory responses while maintaining cellular homeostatic functions.

Downstream Signaling Cascade Effects

The functional selectivity of reparixin extends to multiple downstream signaling pathways, with differential effects on various kinase cascades and transcriptional programs [7] [8]. Extracellular signal-regulated kinase (ERK1/2) phosphorylation is significantly reduced in the presence of reparixin, as demonstrated by decreased phospho-ERK to total ERK ratios in both cortical and hippocampal tissues following treatment [7]. This reduction in ERK activation correlates with decreased nuclear factor kappa B (NFκB) signaling, contributing to the anti-inflammatory profile of the compound.

Calcium mobilization studies reveal that reparixin potently inhibits CXCL8-induced intracellular calcium flux with IC50 values in the nanomolar range, effectively blocking this critical early signaling event [2] [4]. The inhibition of calcium signaling has downstream consequences for neutrophil activation, degranulation, and chemotactic responses. However, reparixin demonstrates selectivity in its effects on neutrophil functions, preserving essential antimicrobial activities such as phagocytosis while inhibiting pathological inflammatory responses.

The compound's effects on mitogen-activated protein kinase (MAPK) signaling pathways extend beyond ERK to include modulation of p38 and c-Jun N-terminal kinase pathways, contributing to its broad anti-inflammatory effects. These signaling changes translate to altered gene expression patterns, with reduced production of pro-inflammatory cytokines and chemokines while preserving or enhancing expression of anti-inflammatory mediators.

Role in Neutrophil Dynamics and Vascular Permeability

Neutrophil Migration and Recruitment

Reparixin exerts profound effects on neutrophil migration and recruitment through targeted inhibition of CXCR1 and CXCR2-mediated chemotaxis [10] [11]. The compound demonstrates potent inhibition of human neutrophil migration induced by multiple chemokines, with IC50 values of 0.9 nanomolar for CXCL8, 1 nanomolar for CXCL6, and 0.8-0.7 nanomolar for CXCR2-selective agonists CXCL1 and CXCL5 [2]. This broad spectrum of activity against multiple CXCR1/CXCR2 ligands reflects the compound's mechanism of receptor inhibition rather than ligand competition.

In experimental models of acute lung injury, reparixin administration results in approximately 50% reduction in neutrophil recruitment to pulmonary tissues [10]. This effect is achieved through inhibition of multiple steps in the neutrophil recruitment cascade, including initial tethering and rolling on endothelial surfaces, firm adhesion, and transendothelial migration. The compound's selectivity for CXCR1/CXCR2 pathways allows for preservation of neutrophil responses to other chemoattractants, maintaining essential antimicrobial functions while reducing pathological inflammation.

Studies utilizing intravital microscopy demonstrate that reparixin effectively reduces CXCL1-induced leukocyte arrest in microcirculation while showing no effect on leukotriene B4-induced arrest, confirming the specificity of its anti-migratory effects [10]. This selectivity is crucial for maintaining host defense capabilities while reducing tissue-damaging inflammatory responses.

Endothelial Barrier Function

The effects of reparixin on vascular permeability involve both direct actions on endothelial cells expressing CXCR1 and CXCR2 and indirect effects through modulation of neutrophil-endothelial interactions [11] [12]. Endothelial CXCR2 activation by chemokines induces cytoskeletal rearrangements characterized by rapid actin polymerization and stress fiber formation, leading to endothelial cell retraction and increased vascular permeability [11]. Reparixin prevents these cytoskeletal changes by blocking CXCR2 signaling pathways that regulate endothelial barrier function.

The compound's protective effects on endothelial barrier integrity are demonstrated through multiple experimental approaches, including Evans blue extravasation assays that show significant reduction in vascular leak following reparixin treatment [10] [11]. In models of lipopolysaccharide-induced acute lung injury, reparixin not only reduces neutrophil recruitment but also maintains microvascular barrier function, preventing the development of pulmonary edema and maintaining gas exchange efficiency.

Mechanistic studies reveal that reparixin preserves tight junction and adherens junction protein complexes at endothelial cell-cell contacts [13]. The compound prevents the disassembly of VE-cadherin complexes at intercellular junctions, maintaining the integrity of the endothelial barrier that serves as a gatekeeper during neutrophil transmigration. This preservation of junction integrity contributes to reduced vascular permeability and protection against capillary leak syndrome.

Blood-Brain Barrier Dynamics

Reparixin demonstrates particular efficacy in protecting blood-brain barrier integrity through multiple mechanisms involving both neutrophil-dependent and neutrophil-independent pathways [13] [14]. The blood-brain barrier represents a specialized endothelial barrier characterized by tight junction proteins such as occludin and adherens junction proteins including VE-cadherin that maintain selective permeability [13]. Reparixin treatment preserves expression and localization of these critical barrier proteins, preventing the breakdown of blood-brain barrier function during inflammatory conditions.

In models of sepsis-associated encephalopathy, reparixin administration results in improved blood-brain barrier integrity through modulation of neutrophil extracellular trap formation and endothelial dysfunction [13]. The compound's effects extend to regulation of the Wnt3/β-catenin/TCF4 signaling pathway, which plays crucial roles in maintaining endothelial barrier function and promoting formation of stable intercellular junctions.

The protective effects of reparixin on blood-brain barrier function have important implications for neuroinflammatory conditions, where excessive neutrophil infiltration and endothelial dysfunction contribute to neuronal damage and cognitive impairment. By preserving barrier integrity while reducing inflammatory cell infiltration, reparixin offers potential therapeutic benefits for conditions involving blood-brain barrier disruption, including stroke, traumatic brain injury, and neurodegenerative diseases associated with neuroinflammation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Treatment of coronavirus disease 2019 (COVID-2019)

Prevention of graft rejection

Pharmacology

KEGG Target based Classification of Drugs

Cytokine receptors

Chemokine receptors

CXCR2 (IL8RB, CD182) [HSA:3579] [KO:K05050]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Zarbock A, Allegretti M, Ley K. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice. Br J Pharmacol. 2008 Oct;155(3):357-64. doi: 10.1038/bjp.2008.270. Epub 2008 Jun 30. PubMed PMID: 18587419; PubMed Central PMCID: PMC2567887.

3: Gorio A, Madaschi L, Zadra G, Marfia G, Cavalieri B, Bertini R, Di Giulio AM. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord. J Pharmacol Exp Ther. 2007 Sep;322(3):973-81. Epub 2007 Jun 29. PubMed PMID: 17601981.

4: Villa P, Triulzi S, Cavalieri B, Di Bitondo R, Bertini R, Barbera S, Bigini P, Mennini T, Gelosa P, Tremoli E, Sironi L, Ghezzi P. The interleukin-8 (IL-8/CXCL8) receptor inhibitor reparixin improves neurological deficits and reduces long-term inflammation in permanent and transient cerebral ischemia in rats. Mol Med. 2007 Mar-Apr;13(3-4):125-33. PubMed PMID: 17592546; PubMed Central PMCID: PMC1892761.

5: Leitner JM, Mayr FB, Firbas C, Spiel AO, Steinlechner B, Novellini R, Jilma B. Reparixin, a specific interleukin-8 inhibitor, has no effects on inflammation during endotoxemia. Int J Immunopathol Pharmacol. 2007 Jan-Mar;20(1):25-36. PubMed PMID: 17346425.

6: Midgley I, Fitzpatrick K, Wright SJ, John BA, Peard AJ, Major RM, Holding JD, McBurney A, Anacardio R, Novellini R, Ferrari MP. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog. Xenobiotica. 2006 May;36(5):419-40. PubMed PMID: 16854780.